N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide
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Overview
Description
N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide is a chemical compound with the molecular formula C14H10Cl2N2O. This compound is characterized by the presence of a dichloroamino group attached to a phenyl ring, which is further connected to a benzamide moiety. It is a member of the amide family and exhibits unique chemical properties due to its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide typically involves the reaction of benzamide with a dichloroamine derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method ensures a consistent yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichloroamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Properties
CAS No. |
90095-56-0 |
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Molecular Formula |
C14H10Cl2N2O |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
N-[(dichloroamino)-phenylmethylidene]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O/c15-18(16)13(11-7-3-1-4-8-11)17-14(19)12-9-5-2-6-10-12/h1-10H |
InChI Key |
KDKGVWUWMOXIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=O)C2=CC=CC=C2)N(Cl)Cl |
Origin of Product |
United States |
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